![molecular formula C17H19N3O2S B2482100 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 392239-20-2](/img/structure/B2482100.png)
5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives typically involves multistep organic reactions. For instance, a series of novel thiophene derivatives were synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile with different organic reagents. The structures of the synthesized compounds were confirmed using IR, 1H NMR, MS spectral data, and elemental analysis (Amr et al., 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives, including 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, is characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined by X-ray diffraction, revealing both intra- and intermolecular hydrogen bonds, which are critical for understanding the compound's chemical behavior (Analytical Sciences: X-ray Structure Analysis Online, 2004).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, reactions with phenylisocyanate, carbon disulfide, and thiourea lead to diverse derivatives with varied functional groups, demonstrating the chemical versatility of thiophene compounds (Youssef et al., 2005).
Applications De Recherche Scientifique
Antimicrobial Evaluation and Docking Studies
Research conducted by Talupur, Satheesh, and Chandrasekhar (2021) explored the synthesis and characterization of thiophene derivatives, focusing on their antimicrobial evaluation and molecular docking studies. These compounds, synthesized through a series of reactions starting from thiophene-2-carboxamide derivatives, were assessed for their biological activity, demonstrating potential antimicrobial applications (Talupur, Satheesh, & Chandrasekhar, 2021).
Pharmacological Activities
Another study by Amr et al. (2010) synthesized a series of thiophene derivatives from 2-amino-tetrahydrobenzo[b]thiophene-3-carboxamide, which were tested for antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds showed significant pharmacological activities, suggesting their potential in developing new therapeutic agents (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
Heterocyclic Synthesis Applications
Mohareb, Sherif, Gaber, Ghabrial, and Aziz (2004) reported on the use of thiophenylhydrazonoacetates in heterocyclic synthesis, including the synthesis of compounds from thiophene-3-carboxamide derivatives. This work demonstrates the versatility of thiophene derivatives in synthesizing a wide range of heterocyclic compounds, highlighting their significance in medicinal chemistry and drug design (Mohareb et al., 2004).
Photodecomposition Studies
The study of photodecomposition of tetrazole-thiones to carbodiimides by Alawode, Robinson, and Rayat (2011) provides insights into the clean photodecomposition process of thiophene derivatives. This research has implications for industrial, agricultural, and medicinal applications, showing the potential of thiophene derivatives in various domains (Alawode, Robinson, & Rayat, 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2-(phenylcarbamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-10-7-8-13-12(9-10)14(15(18)21)16(23-13)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNFHCHDSOHRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



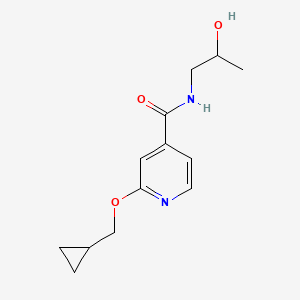
![1-(2-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2482022.png)
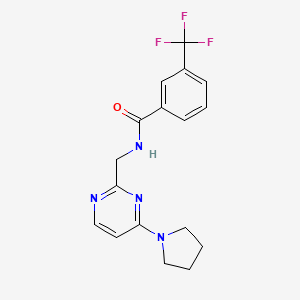

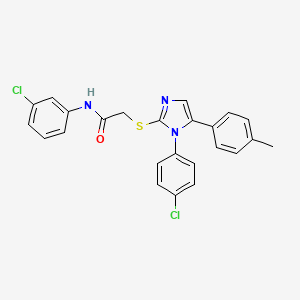
![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2482028.png)
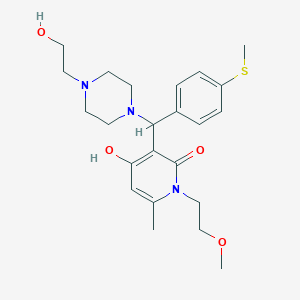
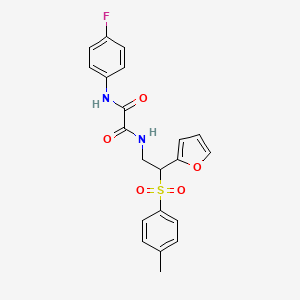

![4-[5-fluoro-1-(propan-2-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-2-methylcyclohexa-2,5-dien-1-imine](/img/structure/B2482037.png)
![1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride](/img/structure/B2482038.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2482040.png)